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hemoglobin Sinai-Baltimore

Cat. No.: B1176720
CAS No.: 155328-29-3
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Description

Historical Context of Hemoglobin Variant Discovery and Classification

The journey into the world of hemoglobin variants began in the early 20th century, with the first description of sickle cell anemia in 1910. scribd.com However, it was the mid-century advancements that truly revolutionized the field. In 1949, Linus Pauling and his colleagues published a landmark paper demonstrating that sickle cell anemia was a "molecular disease," caused by an abnormality in the hemoglobin molecule itself. scribd.com This discovery, coupled with the elucidation of the autosomal recessive inheritance of the disease, set the stage for the identification of numerous other hemoglobin variants. scribd.com

The 1950s marked a period of rapid discovery, with researchers like Herman Lehmann, Phaedon Fessas, and Titus H.J. Huisman identifying and characterizing a plethora of new hemoglobin types. researchgate.net The development of techniques such as paper and later cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis allowed for the separation of hemoglobins (B146990) based on their electrical charge, revealing a spectrum of variants beyond the normal Hemoglobin A (HbA). nih.govnih.gov By the late 1950s, the complete amino acid sequences of the alpha and beta globin chains were established, providing a framework for understanding the precise molecular changes underlying these variants. researchgate.net This era established the fundamental principle of genotype-phenotype correlation in hemoglobinopathies, a concept that remains central to the field today. researchgate.net To date, over 1,000 hemoglobin variants have been discovered and characterized, many of which are cataloged in databases that are a legacy of this pioneering work. nih.govnih.gov

Identification and Initial Characterization of Hemoglobin Sinai-Baltimore

Significance of this compound in Hemoglobinopathy Research

Overview of Advanced Research Methodologies Applied to this compound

Cation-Exchange HPLC: This method separates hemoglobins based on their charge. In the case of this compound, it showed an incomplete separation from the much more abundant Hemoglobin A. tandfonline.comresearchgate.net This incomplete separation is the basis for its interference with certain HbA1c assays. Current time information in Nyong-et-Kellé, CM.nih.gov

Reversed-Phase HPLC: This technique separates the individual globin chains (alpha, beta, etc.) based on their hydrophobicity. Reversed-phase HPLC was instrumental in the initial characterization of this compound as it allowed for the complete separation of the variant beta-chain (βX) from the normal beta-chain (βA). tandfonline.comresearchgate.net This separation was crucial for subsequent protein analysis.

Peptide Analysis: Following the isolation of the variant beta-chain by reversed-phase HPLC, the protein was subjected to tryptic digestion. tandfonline.com This process uses the enzyme trypsin to cleave the protein into smaller peptide fragments. These peptides were then analyzed to pinpoint the exact location of the amino acid substitution. tandfonline.com

Research Findings and Data Tables

CharacteristicDescriptionReference(s)
Hemoglobin Name This compound tandfonline.comresearchgate.net
Affected Globin Chain Beta (β) tandfonline.comresearchgate.net
Amino Acid Substitution β18 (A15) Valine → Glycine (B1666218) researchgate.nettandfonline.com
Genetic Mutation Codon 18: GTG → GGG researchgate.nettandfonline.com
DNA Change HBB:c.56T>G researchgate.net
Stability Mildly unstable tandfonline.comCurrent time information in Nyong-et-Kellé, CM.
Clinical Presentation (Heterozygous) Clinically silent, no significant hematological effects tandfonline.comCurrent time information in Nyong-et-Kellé, CM.
MethodologyApplication in this compound ResearchFindingsReference(s)
Isoelectric Focusing (IEF) Initial detection of an abnormal hemoglobin fraction.The variant focused slightly behind the normal Hemoglobin A band. tandfonline.comresearchgate.net
Cation-Exchange HPLC Separation of hemoglobin variants based on charge.Incomplete separation from Hemoglobin A, leading to potential HbA1c assay interference. tandfonline.comresearchgate.netCurrent time information in Nyong-et-Kellé, CM.nih.gov
Reversed-Phase HPLC Separation of individual globin chains.Complete separation of the variant β-chain from the normal β-chain. tandfonline.comresearchgate.net
Peptide Analysis Identification of the specific amino acid substitution.Confirmed the replacement of valine with glycine at position 18 of the β-chain. tandfonline.com
DNA Sequencing Identification of the underlying genetic mutation.Confirmed a GTG to GGG mutation at codon 18 of the β-globin gene. researchgate.nettandfonline.com

Properties

CAS No.

155328-29-3

Molecular Formula

C14H13BrO2

Synonyms

hemoglobin Sinai-Baltimore

Origin of Product

United States

Molecular Genetics and Allelic Architecture of Hemoglobin Sinai Baltimore

Genetic Locus and Specific Gene Mutation Encoding Hemoglobin Sinai-Baltimore

Nucleotide Sequence Variation in HBB Gene (codon 18, GTG→GGG)

Amino Acid Substitution (β18(A15)Val→Gly) Resulting from the Mutation

This nucleotide change directly translates into an amino acid substitution in the beta-globin polypeptide chain. The original codon, GTG, codes for the amino acid valine, while the mutated codon, GGG, codes for glycine (B1666218). nih.govtandfonline.com Consequently, at position 18 of the beta-globin chain, valine is replaced by glycine. This substitution is denoted as β18(A15)Val→Gly, indicating the change from valine to glycine at the 18th position of the beta chain, which corresponds to the 15th position of the A-helix. nih.govtandfonline.com

Molecular Diagnostics for this compound Allele Detection

DNA Sequencing Approaches (e.g., Sanger, Next-Generation Sequencing)

Characteristic Description
Gene HBB (Beta-globin)
Chromosome 11
Mutation Type Single nucleotide substitution
Codon 18
Nucleotide Change GTG → GGG nih.govtandfonline.com
Amino Acid Change Valine → Glycine (Val→Gly) nih.govtandfonline.com
Position in Protein β18(A15) nih.govtandfonline.com
Structural Location A-helix nih.govtandfonline.com
Inheritance Autosomal recessive ouh.nhs.ukidph.state.il.us

PCR-Based Techniques (e.g., ARMS-PCR, Gap-PCR, Allele-Specific Hybridization)

Electrophoretic and Chromatographic Techniques for Globin Chain Analysis (e.g., Isoelectrofocusing, High-Performance Liquid Chromatography, Capillary Electrophoresis, Mass Spectrometry)

TechniqueFindingReference
Isoelectric Focusing (IEF)Focusses slightly behind the HbA band. nih.govtandfonline.com
Cation-Exchange HPLCIncomplete separation from HbA; may appear as a trailing shoulder. Can interfere with HbA1c measurement. nih.govresearchgate.netnih.gov
Reversed-Phase HPLCComplete separation of the variant β-globin chain from the normal β-globin chain. nih.govresearchgate.net
Capillary Electrophoresis (CE)May not separate from HbA in some systems, but is a recognized variant. researchgate.netscribd.com
Mass Spectrometry (MS)Detects a mass decrease in the β-globin chain consistent with a Val→Gly substitution. researchgate.netnih.gov

Compound Names

Structural Biology and Biophysical Characterization of Hemoglobin Sinai Baltimore

High-Resolution Structural Analysis of Hemoglobin Sinai-Baltimore

X-ray Crystallography Studies of Tertiary and Quaternary Structure

Table 1: Comparison of Valine and Glycine (B1666218) Properties

Amino AcidSide ChainSizeHydrophobicityHelical Propensity
Valine (Val) -CH(CH₃)₂BulkyHydrophobicHigh
Glycine (Gly) -HMinimalLowLow (disrupts helices) wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution, providing information that is complementary to the static picture from X-ray crystallography. researchgate.netresearchgate.net NMR can detect motions on a wide range of timescales, from picoseconds to seconds, revealing the conformational flexibility of the protein backbone and side chains. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes in their near-native state. rcsb.orgresearchgate.net Recent advancements have enabled the determination of hemoglobin structures at high resolution, offering the ability to visualize different conformational states present in a single sample. yokohama-cu.ac.jpnih.govrcsb.org

Impact of the β18(A15)Val→Gly Mutation on this compound Protein Fold and Stability

The substitution of valine with glycine at position β18, while seemingly minor, has direct consequences for the local protein environment, impacting its stability and intramolecular interactions.

Analysis of Intramolecular Interactions and Hydrogen Bonding Network

The primary effect of the Val→Gly mutation is the loss of the valine side chain. Valine is a nonpolar, hydrophobic amino acid, and its side chain participates in hydrophobic interactions that stabilize the local protein fold. The A-helix is an integral part of the globin fold, and these internal hydrophobic interactions are crucial for its integrity. Replacing the bulky, hydrophobic valine with a small, flexible glycine creates a "void" and removes these stabilizing interactions.

Table 2: Predicted Effects of the β18(A15)Val→Gly Mutation

Structural FeatureEffect of MutationPredicted Consequence
Side Chain Volume ReductionCreates a local void, loss of packing interactions.
Hydrophobicity ReductionWeakens local hydrophobic core of the A-helix.
Backbone Flexibility IncreaseDestabilizes the rigid α-helical conformation. wikipedia.org
Hydrogen Bonding Potential DisruptionIncreased local dynamics may weaken helical H-bonds. mdpi.comrsc.org
Overall Stability DecreaseContributes to the observed "mildly unstable" phenotype.

Inter-subunit Interface Alterations (e.g., α1β1 and α1β2 interfaces)

The hemoglobin tetramer is held together by extensive contacts at two distinct interfaces: the large and stable α1β1 interface and the functionally critical α1β2 interface, which undergoes significant rearrangement during oxygenation. mdpi.commiddlebury.edu

The β18 residue is not located directly within the major contact zones of either the α1β1 or the α1β2 interface. It is situated on the outer surface of the molecule. However, its position in the A-helix places it in proximity to the B and G helices, which do contribute to the α1β1 interface. The α1β1 interface is crucial for the stability of the αβ dimer. nih.govnih.gov Any significant destabilization of the A-helix caused by the Val→Gly mutation could theoretically be transmitted to these adjacent helices, potentially leading to subtle alterations in the α1β1 contacts. Studies on other hemoglobin variants have demonstrated that mutations can have long-range effects, showing communication between the α1β1 and α1β2 interfaces. cmu.edu

Thermal and Chemical Denaturation Studies of Protein Stability

TestObservationInterpretationCitation
Heat Stability TestPositiveIndicates instability upon heating researchgate.net
Isopropanol (B130326) TestPositiveIndicates instability in the presence of a non-polar solvent researchgate.net
General AssessmentMildly unstableThe Val→Gly substitution at β18 decreases protein stability nih.gov

Susceptibility to Proteolytic Degradation

Unstable hemoglobin variants, as a class, exhibit an increased tendency to denature and precipitate within red blood cells, forming inclusions known as Heinz bodies. nih.govarupconsult.com This process often begins with the oxidation of the heme iron to the ferric (Fe³⁺) state, forming methemoglobin, which can then convert to hemichromes and precipitate. nih.govbiorxiv.org These Heinz bodies can bind to the red cell membrane, leading to increased cell rigidity and premature destruction by the spleen, a process known as hemolysis. nih.govarupconsult.com

Conformational Changes and Allosteric Transitions in this compound

The primary function of hemoglobin—cooperative oxygen binding and release—is governed by a conformational transition between a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state. oncohemakey.comnih.gov This allosteric transition is fundamental to efficient oxygen transport. oncohemakey.com

In normal hemoglobin, the binding of oxygen to the heme iron induces a series of structural changes, beginning at the tertiary level of the individual subunit and culminating in a shift of the entire protein quaternary structure from the T form to the R form. nih.gov This transition involves a significant rotation of one αβ dimer relative to the other. nih.gov Mutations that affect critical regions of the molecule, such as the subunit interfaces or the heme pocket, can alter the equilibrium between the T and R states, thereby affecting function. oncohemakey.com

Cooperative oxygen binding is the hallmark of hemoglobin function, characterized by a sigmoidal oxygen-binding curve. This cooperativity, numerically represented by the Hill coefficient, arises from the T-to-R allosteric transition, where the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen. oncohemakey.com

Spectroscopic Characterization of this compound Heme Environment

Spectroscopic techniques are vital for probing the local environment of the heme group within the globin pocket, providing information on its oxidation state and ligation status.

UV-Visible (UV-Vis) absorption spectroscopy is a standard method for characterizing hemoglobins (B146990). The electronic transitions of the heme porphyrin ring give rise to distinct and intense absorption bands. The most prominent is the Soret band (around 415 nm for oxyhemoglobin), with weaker bands in the longer wavelength region known as Q-bands (around 541 and 577 nm for oxyhemoglobin). plos.orgdocbrown.info

The precise position and intensity of these bands are sensitive to changes in the heme's oxidation state (ferrous Fe²⁺ vs. ferric Fe³⁺), its spin state, and the binding of ligands like oxygen (O₂), carbon monoxide (CO), or water (H₂O). plos.orgmdpi.com For instance, the conversion of oxyhemoglobin (Fe²⁺) to methemoglobin (Fe³⁺) causes a characteristic shift in the absorption spectrum. plos.org

Resonance Raman Spectroscopy for Heme Electronic Structure

Resonance Raman (RR) spectroscopy is a powerful technique used to probe the vibrational modes of a chromophore, such as the heme group in hemoglobin. By selectively exciting into the electronic absorption bands of the heme, specific vibrations of the porphyrin macrocycle and the iron and its ligands are enhanced, providing detailed information about the heme's electronic structure, coordination state, and the protein environment. pitt.edunih.gov

Electron Paramagnetic Resonance (EPR) for Methemoglobin Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an ideal tool for studying the ferric (Fe³⁺) state of hemoglobin, known as methemoglobin. researchgate.netnih.gov In a healthy state, hemoglobin is predominantly in the ferrous (Fe²⁺) form, which is EPR-silent. However, oxidation of the heme iron to the ferric state, which can be enhanced in unstable hemoglobin variants, results in a paramagnetic center that can be characterized by EPR. biorxiv.org

EPR analysis of methemoglobin can provide detailed information about the ligand environment of the ferric heme iron. The g-values obtained from an EPR spectrum are characteristic of the electronic structure of the paramagnetic center. researchgate.net For instance, high-spin ferric heme in aquomethemoglobin gives a characteristic signal around g=6, while low-spin forms, which can arise from the binding of strong field ligands or changes in the protein structure, show a different set of g-values. researchgate.net

Quantify the basal level of methemoglobin in red blood cells from individuals with this variant.

Monitor the rate of induced methemoglobin formation under oxidative stress.

Characterize the nature of the ferric heme species formed. Any subtle alteration in the heme pocket due to the β18 Val→Gly substitution might be reflected in the EPR spectral parameters. For example, studies on other unstable hemoglobins have used EPR to detect the presence of hemichromes, which are low-spin species formed by the coordination of an internal amino acid residue (like the distal histidine) to the heme iron, often a hallmark of hemoglobin instability. nih.gov

Research Findings

PropertyFindingReference(s)
Mutation β18 (A15) Valine → Glycine nih.gov
Clinical Phenotype Clinically silent researchgate.net
Hematological Parameters Generally unaffected nih.gov
Stability Mildly unstable in heat and isopropanol stability tests researchgate.net
Electrophoretic Mobility Focuses slightly behind HbA in isoelectric focusing nih.gov
Chromatography Incomplete separation from HbA by cation exchange HPLC; complete separation of β-chains by reversed-phase HPLC nih.govresearchgate.net
Interference Can cause spuriously low Hemoglobin A1c (HbA1c) values with ion-exchange chromatography methods nih.gov

Functional Biochemistry and Molecular Dynamics of Hemoglobin Sinai Baltimore

Oxygen Equilibrium Curves and Affinity Characterization of Hemoglobin Sinai-Baltimore

The primary function of hemoglobin is to transport oxygen from the lungs to the peripheral tissues. This process is governed by the reversible binding of oxygen to the heme iron in each of the four globin subunits. The efficiency of this process is characterized by the hemoglobin-oxygen equilibrium curve, a sigmoidal-shaped plot that illustrates the relationship between the partial pressure of oxygen (pO2) and the percentage of hemoglobin saturated with oxygen.

P50 Measurements and Oxygen Dissociation Curve Analysis

A key parameter derived from the oxygen dissociation curve is the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. The P50 is a critical indicator of hemoglobin's oxygen affinity; a lower P50 signifies a higher affinity for oxygen, meaning hemoglobin binds oxygen more readily but releases it less easily. Conversely, a higher P50 indicates a lower oxygen affinity, facilitating the release of oxygen to the tissues. For normal adult hemoglobin (Hemoglobin A), the P50 value is typically around 26-27 mmHg under standard physiological conditions (pH 7.4, 37°C).

Interactive Data Table: Representative P50 Values for Hemoglobin

Hemoglobin TypeTypical P50 Value (mmHg)Oxygen Affinity
Hemoglobin A (Normal Adult)26.7Normal
Hemoglobin F (Fetal)19-21High
This compoundData not availableUnknown

Hill Coefficient Analysis for Cooperativity

The sigmoidal shape of the hemoglobin-oxygen dissociation curve is a result of a phenomenon known as cooperativity, where the binding of an oxygen molecule to one heme group increases the affinity of the remaining heme groups for oxygen. The degree of this cooperativity is quantified by the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity, while a value of 1 suggests no cooperativity, and a value less than 1 would imply negative cooperativity. For normal Hemoglobin A, the Hill coefficient is approximately 2.8, signifying a high degree of positive cooperativity which is crucial for efficient oxygen transport.

Regulation of Oxygen Affinity in this compound by Allosteric Effectors

The oxygen affinity of hemoglobin is not static but is modulated by various physiological factors known as allosteric effectors. These molecules bind to hemoglobin at sites distinct from the oxygen-binding heme groups and influence its conformation and, consequently, its affinity for oxygen.

Influence of 2,3-Bisphosphoglycerate (B1242519) (BPG) Binding

2,3-Bisphosphoglycerate (2,3-BPG), an organic phosphate (B84403) present in red blood cells, is a significant allosteric inhibitor of hemoglobin's oxygen affinity. jumedicine.com 2,3-BPG binds to the central cavity of deoxygenated hemoglobin, stabilizing the "tense" (T) state, which has a lower affinity for oxygen. jumedicine.com This interaction facilitates the release of oxygen in the tissues where it is needed. In the absence of 2,3-BPG, hemoglobin's oxygen affinity is markedly increased. jumedicine.com

Effect of pH (Bohr Effect) on Oxygen Affinity

The regulation of hemoglobin's oxygen affinity by pH is known as the Bohr effect. study.comresearchgate.net A decrease in pH (more acidic conditions), which occurs in metabolically active tissues due to the production of carbon dioxide and lactic acid, promotes the release of oxygen from hemoglobin. study.comyoutube.com Conversely, a higher pH in the lungs facilitates oxygen uptake. youtube.com This is because protons (H+) can bind to specific amino acid residues in hemoglobin, stabilizing the deoxygenated T-state and thereby reducing oxygen affinity. researchgate.net

Impact of Carbon Dioxide and Carbamate Formation

Carbon dioxide influences hemoglobin's oxygen affinity in two ways. Firstly, through its role in decreasing pH via the formation of carbonic acid, as described by the Bohr effect. study.comyoutube.com Secondly, carbon dioxide can directly bind to the N-terminal amino groups of the globin chains to form carbamate, a reaction that also stabilizes the deoxygenated T-state and promotes oxygen release. researchgate.net

Heme Reactivity and Ligand Binding Kinetics of this compound

Carbon Monoxide Binding Kinetics

Nitric Oxide Interaction and Metabolism

Molecular Dynamics Simulations of this compound

Conformational Flexibility and Fluctuations

Ligand Migration Pathways and Binding Site Dynamics

Molecular Pathophysiology and Cellular Implications of Hemoglobin Sinai Baltimore Expression

Cellular Stability and Integrity of Red Blood Cells Containing Hemoglobin Sinai-Baltimore

Molecular Mechanisms of Erythroid Cytoskeletal Disruption

The erythrocyte cytoskeleton is a protein network, primarily composed of spectrin (B1175318) and actin, that is crucial for maintaining the cell's biconcave shape, deformability, and durability. Unstable hemoglobins (B146990) can induce cytoskeletal damage through a cascade of events initiated by hemoglobin denaturation mhmedical.comnih.gov.

Membrane-Associated Protein Interactions and Damage

The interaction between unstable hemoglobin and membrane proteins is a key factor in premature red blood cell destruction. Oxidative damage, a common consequence of hemoglobin instability, directly affects membrane proteins and lipids nih.govmdpi.com.

Denatured hemoglobin and its byproducts, such as hemichromes, can bind directly to the cytoplasmic domain of Band 3 and other membrane proteins nih.gov. This binding can induce oxidative modifications in these proteins, leading to the formation of high-molecular-weight aggregates and compromising their function nih.gov. Furthermore, the oxidative stress generated can lead to lipid peroxidation, altering the fluidity and permeability of the cell membrane mdpi.com. This damage contributes to the characteristic changes seen in hemolytic anemias, such as altered ion transport and eventual cell lysis nih.gov.

Table 1: Key Erythrocyte Proteins Affected by Unstable Hemoglobin

Protein Location Function Consequence of Interaction with Unstable Hb
Spectrin Cytoskeleton Maintains cell shape and elasticity Dissociation from actin, reduced membrane stability
Actin Cytoskeleton Forms microfilaments for structural support Disorganization of the cytoskeletal network
Band 3 Transmembrane Anion exchange, cytoskeletal anchor Clustering, aggregate formation, impaired function

| Protein 4.1 | Cytoskeleton | Links spectrin-actin to transmembrane proteins | Weakened membrane-cytoskeleton connection |

Oxidative Stress and Reactive Oxygen Species Generation Induced by this compound

A central element in the pathophysiology of unstable hemoglobins is the generation of oxidative stress. The inherent instability of the variant protein accelerates the production of reactive oxygen species (ROS) beyond the neutralizing capacity of the cell's antioxidant systems nih.govnih.gov.

Heme Release and Iron Redox Cycling Mechanisms

Normal hemoglobin undergoes a slow process of autoxidation, where the ferrous iron (Fe²⁺) in the heme group is oxidized to ferric iron (Fe³⁺), forming methemoglobin and releasing a superoxide (B77818) radical acs.org. Unstable hemoglobin variants exhibit a markedly increased rate of autoxidation nih.gov.

This accelerated oxidation leads to two primary consequences:

Increased ROS Production: The elevated rate of autoxidation generates a higher flux of superoxide radicals, which are then converted to hydrogen peroxide, contributing to the cellular oxidative load nih.govacs.org.

Weakened Heme Binding: The ferric (Fe³⁺) state weakens the bond holding the heme group within the globin pocket nih.gov. This facilitates the release of free heme, a highly cytotoxic molecule nih.govwikipedia.org.

Once released, the iron within the heme molecule can participate in Fenton and Haber-Weiss reactions, catalyzing the formation of the highly reactive hydroxyl radical from hydrogen peroxide. This process, known as iron redox cycling, dramatically amplifies oxidative damage to nearby proteins, lipids, and other cellular components nih.govfrontiersin.orgfrontiersin.org.

Molecular Formation of Hemichromes and Heinz Bodies

The process of hemoglobin denaturation culminates in the formation of insoluble intracellular inclusions known as Heinz bodies scispace.comresearchgate.net. The formation of these structures is a multi-step process.

Following oxidation to methemoglobin, further conformational changes can occur, leading to the formation of hemichromes. Hemichromes are low-spin ferric hemoglobin derivatives where the iron's sixth coordination site becomes occupied by an internal amino acid residue (like the distal histidine), instead of a water molecule nih.govtaylorandfrancis.commriquestions.com. This structural change represents an irreversible denaturation of the protein mriquestions.com. These hemichrome molecules are prone to aggregation and precipitation. These precipitates, composed of denatured globin chains and heme degradation products, are what constitute Heinz bodies scispace.comresearchgate.nettaylorandfrancis.com. These bodies then attach to the cell membrane, leading to the cytoskeletal and membrane damage described previously mhmedical.comnih.gov.

Table 2: Stages of Hemoglobin Denaturation and Precipitation

Stage Molecular State Description Cellular Consequence
1. Autoxidation Oxyhemoglobin (Fe²⁺) → Methemoglobin (Fe³⁺) Accelerated oxidation of heme iron, producing superoxide. Increased ROS levels.
2. Hemichrome Formation Methemoglobin (Fe³⁺) → Hemichrome (Fe³⁺) Irreversible conformational change and internal ligation of heme iron. Loss of hemoglobin function.
3. Precipitation Aggregated Hemichromes Hemichromes polymerize and precipitate out of solution. Formation of Heinz bodies.

| 4. Membrane Association | Heinz Bodies | Precipitates attach to the inner leaflet of the cell membrane. | Cytoskeletal disruption and membrane damage. |

Impaired Antioxidant Defense Mechanisms at a Molecular Level

Red blood cells possess robust antioxidant defense systems to counteract the constant oxidative threat from oxygen transport. These systems primarily include enzymes like superoxide dismutase (SOD), catalase, and the glutathione (B108866) peroxidase/reductase system, which relies on NADPH produced by the pentose (B10789219) phosphate (B84403) pathway (PPP) acs.orgmdpi.com.

In the context of unstable hemoglobins, these defense mechanisms can become overwhelmed and impaired nih.govnih.gov.

Depletion of Reducing Equivalents: The high demand placed on the glutathione system to neutralize ROS can deplete the cellular pool of reduced glutathione (GSH) and its reducing equivalent, NADPH acs.org. In some hemoglobinopathies, NADPH oxidase activity is also increased, further consuming NADPH mdpi.com.

Direct Enzyme Damage: The excessive ROS generated can directly damage the antioxidant enzymes themselves, reducing their efficacy.

Altered Metabolic Pathways: The oxidative environment can disrupt the normal function of enzymes in the pentose phosphate pathway, further limiting the production of NADPH necessary for antioxidant recycling nih.gov.

This crippling of the cell's natural defenses creates a vicious cycle, where increased ROS production is met with a diminished capacity to neutralize it, leading to accelerated cellular damage and premature destruction of the red blood cell nih.govnih.gov.

Protein Aggregation and Inclusion Body Formation of this compound

Molecular Mechanisms of Globin Chain Aggregation

The aggregation of unstable hemoglobin variants is a multi-step process initiated by the structural mutation. Mutations can disrupt the delicate balance of forces that maintain the hemoglobin tetramer's integrity in several ways:

Disruption of Secondary Structure: Amino acid substitutions can interfere with the alpha-helical structure of the globin polypeptide. nih.gov

Alterations to the Heme Pocket: Many unstable variants involve mutations in the amino acids that form the hydrophobic pocket housing the heme group. This disruption can weaken the heme-globin interaction, potentially leading to heme loss, which further destabilizes the globin chain. dynamed.com

Changes in the Hydrophobic Interior: Substitutions within the protein's core can disrupt the normal packing of amino acid side chains, creating internal gaps or straining the molecule's conformation. dynamed.comnih.gov

Once a globin chain becomes unstable, it is prone to denaturation. wikipedia.org This process often involves the oxidation of exposed sulfhydryl groups on the hemoglobin molecule, which leads to the formation of disulfide bonds and further distorts the protein's tertiary structure. eclinpath.com The denatured globin chains lose their solubility and precipitate out of the cytoplasm. eclinpath.comscience.gov These precipitates then coalesce to form larger aggregates, which are recognized as Heinz bodies. eclinpath.com These aggregates become cross-linked and bind to the interior of the red blood cell membrane. nih.govnih.gov

Consequences for Intracellular Protein Homeostasis

The primary consequences include:

Increased Oxidative Stress: The process of hemoglobin denaturation and Heinz body formation can itself generate reactive oxygen species (ROS). nih.govwikipedia.org This creates a vicious cycle where oxidative damage leads to hemoglobin precipitation, which in turn produces more ROS, causing further cellular damage. wikipedia.org

Premature Cell Removal: The reduced deformability and membrane damage mark the erythrocyte for destruction. nih.gov As the cell passes through the spleen, splenic macrophages recognize the damaged cell and the protruding Heinz bodies. These macrophages attempt to "pit" or remove the inclusions, leading to a loss of membrane and the formation of characteristic "bite cells". nih.govwikipedia.org This process ultimately leads to the premature removal of the red blood cell from circulation, a process known as extravascular hemolysis, resulting in hemolytic anemia. nih.govdoctorabad.com

Comparative Analysis and Evolutionary Perspectives of Hemoglobin Sinai Baltimore

Evolutionary Trajectory and Genetic Epidemiology of the Hemoglobin Sinai-Baltimore Allele

Understanding the evolutionary history of a genetic variant involves examining its origins, the genetic background on which it arose, and its distribution in populations.

Haplotype analysis, which examines a set of linked genetic markers (polymorphisms) on a chromosome, is a powerful tool for tracing the evolutionary history of mutations. nih.govnih.gov For major hemoglobin variants like HbS, five classical β-globin gene cluster haplotypes (Benin, Bantu, Senegal, Cameroon, and Arab-Indian) have been identified. researchgate.net These haplotypes are associated with different geographic origins and can influence clinical severity, for instance by affecting fetal hemoglobin levels. ashpublications.org

The human β-globin (HBB) gene is part of a well-characterized gene cluster on the short arm of chromosome 11. nih.govresearchgate.net This locus contains five functional genes (epsilon, gamma-G, gamma-A, delta, and beta) that are expressed sequentially during development. pnas.orgnih.gov The HBB gene itself is relatively small, but mutations within it are responsible for some of the most common genetic diseases worldwide. researchgate.netresearchgate.netharvard.edu

HbS (Sickle Cell Anemia): The mutation is at codon 6 (β6 Glu→Val). This substitution occurs on the surface of the protein and promotes polymerization of deoxygenated hemoglobin, leading to the characteristic sickling of red blood cells. openstax.orgopenstax.org

HbC: Also at codon 6 (β6 Glu→Lys), this change reduces hemoglobin solubility, causing crystallization and mild hemolytic anemia. medscape.com

β-Thalassemia: Often caused by mutations that introduce premature stop codons, alter splice sites, or affect the promoter region, leading to a quantitative deficiency of β-globin chains rather than a structural change in the protein. uniprot.org

Advanced Research Methodologies and Future Directions in Hemoglobin Sinai Baltimore Research

Emerging Biophysical Techniques for Hemoglobin Sinai-Baltimore Characterization

Single-Molecule Fluorescence Spectroscopy Applications

Advanced Mass Spectrometry for Post-Translational Modification Analysis

Table 1: Potential Post-Translational Modifications in Hemoglobin Variants Detectable by Mass Spectrometry

ModificationMass Shift (Da)Potential Functional Impact
Glycation+162Altered oxygen affinity, indicator of glycemic control
Glutathionylation+305Response to oxidative stress
Acetylation+42Regulation of protein function and stability
Oxidation+16Marker of oxidative damage

This table is illustrative and based on common PTMs found in hemoglobin.

Computational Modeling and In Silico Approaches for this compound

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the molecular mechanisms that govern protein structure and function.

Advanced Molecular Dynamics Simulations for Protein Conformation and Stability

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of Hemoglobin Variants

ParameterWild-Type Hemoglobin (Illustrative)Hemoglobin Variant (Illustrative)Implication
Root Mean Square Deviation (RMSD)1.5 Å2.1 ÅChange in structural stability
Solvent Accessible Surface Area (SASA)18000 Ų18500 ŲAltered hydrophobicity and protein interactions
Number of Intrasubunit Hydrogen Bonds150142Potential decrease in subunit stability

This table presents hypothetical data to illustrate the types of insights gained from MD simulations.

Protein-Ligand Docking Studies for Allosteric Modulation

Proteomic and Metabolomic Profiling of this compound-Containing Cellular Systems

Development of Novel Molecular Tools and Assays for this compound Research

Advanced Mass Spectrometry (MS) Techniques: Mass spectrometry has become an indispensable tool for the detailed characterization of hemoglobin variants. ashpublications.org For a variant like Sinai-Baltimore, both "top-down" and "bottom-up" proteomics approaches offer comprehensive insights. bu.edunih.gov

Top-Down Proteomics: This method involves the analysis of the intact globin chain. thermofisher.comashpublications.org High-resolution mass spectrometry (HR-MS) can precisely measure the mass of the intact beta-chain of this compound, confirming the mass shift resulting from the valine-to-glycine substitution. nih.gov Techniques like Capillary Electrophoresis-High-Resolution Mass Spectrometry (CE-HR-MS) provide excellent separation of globin subunits before MS analysis, enhancing data quality and allowing for accurate identification. ashpublications.org

Bottom-Up Proteomics: This approach involves digesting the protein into smaller peptides before analysis. bu.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can then sequence the peptide containing the mutation, definitively pinpointing the amino acid substitution. nih.gov This has been a foundational method for confirming variant identities. nih.govlcms.cz

Specialized Electrophoresis and DNA Analysis: Rapid characterization of the genetic basis of unstable hemoglobins (B146990) can be achieved through methods like computer-designed denaturing gradient gel electrophoresis (DGGE) of amplified DNA fragments. nih.gov This technique is highly effective for detecting anomalies in the beta-globin gene, providing a swift means to identify the specific mutation responsible for this compound. nih.gov

Functional Stability Assays: To specifically probe the "mildly unstable" nature of this compound, novel assays are required. These could include:

Thermal Shift Assays: Measuring the change in the melting temperature of the protein in the presence of various ligands or potential stabilizing compounds.

Protease Susceptibility Assays: Unstable proteins are often more susceptible to degradation. Quantifying the rate of degradation by specific proteases can provide a measure of the variant's stability.

Cellular Models: Developing erythroid precursor cell lines that express this compound would allow for in-vitro studies of its stability, its effect on red blood cell maturation, and its propensity to form inclusion bodies under oxidative stress.

Technique Principle Information Yielded for Hb Sinai-Baltimore Primary Application
Top-Down HR-MS Analysis of intact protein chains to measure their precise molecular weight.Confirms the exact mass change due to the Val→Gly substitution in the beta-chain.Variant Confirmation & Characterization
Bottom-Up LC-MS/MS Analysis of peptides after protein digestion to determine amino acid sequence.Provides definitive sequence confirmation of the mutation site.Variant Identification & Characterization
DGGE Separation of DNA fragments based on melting behavior in a denaturing gradient.Rapidly screens for the specific mutation in the beta-globin gene (HBB).Genetic Screening
Cell-Based Assays Use of cultured cells expressing the variant to study its behavior in a biological context.Assesses protein stability, aggregation, and effects on cellular health (e.g., hemolysis).Functional Analysis

Conceptual Frameworks for Targeted Molecular Interventions for this compound Stabilization

Pharmacological Chaperones: One of the most promising conceptual frameworks is the use of pharmacological chaperones. These are small molecules designed to bind to a specific mutant protein, acting as a molecular scaffold to facilitate correct folding and improve stability. wikipedia.orgnih.gov For this compound, a high-throughput screening (HTS) campaign could be initiated to identify small molecules that preferentially bind to the variant and enhance its stability. plos.orgumn.edubmglabtech.com The development of a high-throughput kinetic assay could screen for compounds that inhibit any tendency of the variant to denature or aggregate under stress.

Gene-Editing and Gene Therapy Approaches: While likely unnecessary from a clinical standpoint for a mildly unstable variant, this compound provides a safe and valuable target for proof-of-concept studies in gene therapy.

CRISPR-Cas9 Gene Correction: The clustered regularly interspaced short palindromic repeats (CRISPR)-associated protein 9 (Cas9) system offers the potential to directly correct the point mutation in the HBB gene in hematopoietic stem cells. ewadirect.comnih.govresearchgate.net This would permanently restore the normal hemoglobin sequence.

Lentiviral Gene Addition: An alternative strategy involves using a lentiviral vector to introduce a correct copy of the beta-globin gene into a patient's hematopoietic stem cells. nih.govfrontiersin.org This approach does not correct the existing mutation but provides a source of stable beta-globin, effectively diluting the unstable variant.

Fetal Hemoglobin Reactivation: Strategies aimed at reactivating the expression of fetal hemoglobin (HbF) are also a viable conceptual framework. mdpi.com Increased levels of HbF can compensate for unstable adult hemoglobin. Gene-editing techniques can be used to target regulators of the gamma-globin genes, such as BCL11A, to increase HbF production. nih.govcrisprtx.com

Protein Engineering and Stabilizing Proteins: Research into naturally occurring hemoglobin-stabilizing proteins, such as the alpha-hemoglobin-stabilizing protein (AHSP), offers another avenue. researchgate.net AHSP is a molecular chaperone specific to the alpha-globin chain. researchgate.netjci.org Understanding how such chaperones function could inspire the engineering of novel proteins or peptides designed to specifically interact with and stabilize the mutant beta-chain of this compound. nih.gov

Intervention Framework Mechanism of Action Potential Application to Hb Sinai-Baltimore Research Stage
Pharmacological Chaperones Small molecules bind to the mutant protein, aiding in its proper folding and enhancing stability.Identification of specific small molecules that stabilize the Hb Sinai-Baltimore tetramer.Pre-clinical / Discovery
CRISPR-Cas9 Gene Editing Precise correction of the underlying point mutation in the HBB gene within stem cells.Permanent correction of the genetic defect, leading to the production of normal Hemoglobin A.Pre-clinical / Research
Lentiviral Gene Addition Introduction of a healthy copy of the beta-globin gene into stem cells.Production of normal beta-globin chains to form stable Hemoglobin A alongside the variant.Pre-clinical / Research
Engineered Stabilizing Proteins Design of novel proteins or peptides that specifically bind to and stabilize the variant hemoglobin.Development of a biologic therapeutic that enhances the structural integrity of Hb Sinai-Baltimore.Conceptual / Basic Research

Unexplored Research Avenues and Interdisciplinary Collaborations in this compound Studies

Computational and Structural Biology:

Molecular Dynamics (MD) Simulations: MD simulations can provide an atomic-level view of how the valine-to-glycine substitution impacts the structure and flexibility of the hemoglobin molecule. proquest.comnih.govacs.org These computational models can predict changes in protein dynamics, heme pocket stability, and the interactions between subunits, offering a rationale for the observed mild instability. acs.orgresearchgate.net Such simulations require surprisingly large solvent boxes for accuracy. elifesciences.org

Cryo-Electron Microscopy (Cryo-EM): High-resolution structural analysis of this compound using Cryo-EM could reveal subtle conformational changes that are not apparent from genetic data alone. This could provide a structural basis for its mild instability and guide the rational design of stabilizing compounds.

Interdisciplinary Collaborations:

Hematology and Protein Engineering: A collaboration between hematologists and protein engineers could lead to the design of novel hemoglobin variants with enhanced stability or the development of bespoke stabilizing molecules. columbia.eduboku.ac.atnih.gov

Computational Biology and Pharmacology: Integrating computational modeling with pharmacological studies can accelerate the discovery of potential therapeutic agents. plos.org MD simulations can be used to screen virtual compound libraries to identify molecules that are predicted to bind and stabilize this compound, which can then be validated experimentally.

Genomics and Clinical Research: Large-scale population studies, integrating genomic data with detailed clinical phenotypes, could uncover whether carriers of this compound have any subtle, long-term clinical manifestations or whether other genetic modifiers influence its stability and effects.

Unexplored Research Questions:

What is the precise mechanism and rate of denaturation of this compound under physiological and oxidative stress?

Does the presence of this compound affect the rheological properties of red blood cells?

Are there specific environmental triggers or co-inherited genetic factors that exacerbate the instability of this variant?

Can high-throughput screening of existing drug libraries identify compounds that allosterically modulate and stabilize this compound?

Q & A

Q. What methodological limitations arise when detecting hemoglobin Sinai-Baltimore using standard clinical assays like HbA1c electrophoresis?

this compound (and similar variants like Hb J-Baltimore) can interfere with glycated hemoglobin (HbA1c) quantification due to altered electrophoretic mobility or instability during testing. For example, ion-exchange HPLC may fail to resolve the variant peak from HbA1c, leading to underestimation. Researchers should validate findings using alternative methods such as mass spectrometry, genetic sequencing, or affinity chromatography to confirm the variant's presence and quantify glycation accurately .

Q. How does hemoglobin Sinai-Baltihydrolysismpact glycemic control assessments, and what methodological adjustments are necessary?

Variants like Sinai-Baltimore can skew HbA1c results, rendering them unreliable for diabetes monitoring. To mitigate this, researchers should correlate HbA1c with blood glucose logs, fructosamine assays, or continuous glucose monitoring data. Additionally, hematocrit levels must be assessed to rule out anemia-related discrepancies, as hemoglobinopathies often coexist with hematological abnormalities .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the oxygen-binding kinetics of this compound compared to wild-type hemoglobin?

Purified hemoglobin samples must be isolated via cation-exchange chromatography to avoid contamination from other isoforms. Oxygen equilibrium curves should be generated under controlled pH (7.2–7.4) and temperature (37°C) using tonometry and spectrophotometry. Researchers must account for allosteric effectors (e.g., 2,3-DPG) and validate findings with multiple replicates to address variability. Structural analysis via X-ray crystallography or cryo-EM can further elucidate mutation-induced conformational changes .

Q. How should researchers resolve discrepancies in hemoglobin concentration data in population studies involving variants like Sinai-Baltimore?

Large-scale studies must incorporate duplicate measurements, standardized calibration across labs, and statistical adjustments for covariates (e.g., altitude, iron status). Data should be stratified by demographic subgroups to identify confounding factors. For example, in low-resource settings, portable hemoglobinometers may overestimate values due to variant interference, necessitating cross-validation with cyanmethemoglobin assays .

Q. What ethical and procedural protocols are essential when handling human samples containing rare hemoglobin variants?

Informed consent must explicitly address the potential identification of genetic variants and their clinical implications. Samples should be anonymized, and data stored securely to protect participant confidentiality. Collaborations with local ethics boards are critical to ensure compliance with guidelines for vulnerable populations (e.g., children, pregnant women). Researchers must also disclose findings to participants if actionable health risks are identified .

Q. How can funding be secured for studies on rare hemoglobin variants like Sinai-Baltimore?

Grant proposals should emphasize the variant’s clinical relevance (e.g., misdiagnosis risks, therapeutic implications) and leverage interdisciplinary collaborations (e.g., hematology, genetics, bioinformatics). Preliminary data demonstrating the variant’s prevalence or biochemical impact strengthens applications. Targeting agencies focused on hematological disorders (e.g., NIH’s NHLBI) or precision medicine initiatives increases success likelihood .

Q. What strategies minimize inter-laboratory variability in multicenter studies of this compound’s biochemical properties?

Centralized sample processing and harmonized protocols (e.g., CLSI guidelines) are essential. Labs should participate in external quality assurance programs and use shared reference materials. For functional assays, standardized buffers and equipment (e.g., CO-oximeters) reduce technical variability. Data should undergo meta-analysis with random-effects models to account for residual heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.